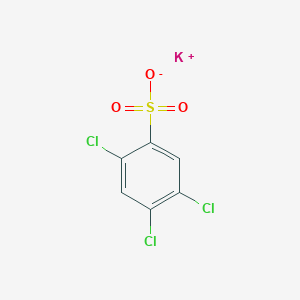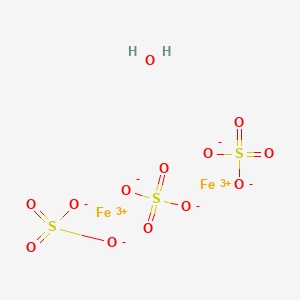
trans-2-Hexene
Übersicht
Beschreibung
Trans-2-Hexene is a hydrocarbon with the molecular formula C6H12 . It is also known by other names such as (E)-2-Hexene and (E)-hex-2-ene . The molecular weight of this compound is 84.16 g/mol .
Synthesis Analysis
This compound is formed by the double bond shift and cis-trans isomerization . A flow synthesis method of (E)-2-hexenal intermediates by employing a two-stage microreactor system was reported as an example of autothermal Prins-type reaction .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 17 bonds. There are 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, and 1 double bond .Chemical Reactions Analysis
The gas-phase reaction between trans-2-hexenal (T2H) and chlorine atoms (Cl) was studied using three complementary experimental setups at atmospheric pressure and room temperature .Physical And Chemical Properties Analysis
This compound has a molecular weight of 84.16 g/mol . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .Wissenschaftliche Forschungsanwendungen
Isomerization of 1-Hexene : The isomerization of 1-hexene to trans/cis-2-hexene isomers can be effectively catalyzed by sulfated mesoporous Ta oxides. The conversion can reach up to 95.89% in 4 hours, significantly faster than conventional industrial catalysts. The ratio of trans/cis-2-hexene varies with the pore size of the catalyst, indicating confinement effects (Rao, Kang, & Antonelli, 2008).
Stereospecific Epoxidation : Photocatalytic oxidation of 2-hexene on titanium dioxide powder in the presence of oxygen gas primarily produces 2,3-epoxyhexane. The study found that trans-2-hexene as a starting material leads to the formation of trans epoxide, indicating a stereospecific reaction (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998).
Role in Combustion Processes : The ignition and reaction pathways of trans-hexene isomers, including this compound, were investigated. The location of the carbon-carbon double bond in these isomers significantly impacts their combustion reactivity. Experiments revealed distinct differences in ignition delay times and intermediate species formed during combustion (Wagnon, Barraza-Botet, & Wooldridge, 2015).
Catalysis in Hydroformylation Reactions : this compound was used as a substrate in hydroformylation reactions catalyzed by a nickel oxide-silica-alumina catalyst. This study explored the composition of hexene isomers produced, providing insights into the catalytic processes and potential applications in industrial chemistry (Imai, Hasegawa, & Uchida, 1968).
Postharvest Treatment in Agriculture : Trans-2-hexenal, a molecule related to this compound, was found to induce resistance against Botrytis cinerea in tomato fruit. This study highlights the potential of this compound derivatives in controlling postharvest diseases in fruits and vegetables (Guo, Feng, Zhang, Jia, & Chen, 2014).
Wirkmechanismus
Target of Action
Trans-2-Hexene, a hydrocarbon with the molecular formula C6H12 , primarily targets carbon-carbon double bonds in organic compounds. The compound’s primary role is to participate in reactions that involve the addition of elements across these double bonds .
Mode of Action
This compound interacts with its targets through a process known as electrophilic addition. In this process, an electrophilic oxygen atom reacts with the nucleophilic carbon-carbon double bond. This reaction involves a concerted mechanism with a four-part, circular transition state . The result is the formation of an oxacyclopropane ring, also known as an epoxide ring, and the conversion of the COOH group to COH .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation of alkenes, specifically the process of epoxidation and hydroxylation . The formation of the oxacyclopropane ring (epoxide ring) can lead to the creation of anti vicinal diols, which are compounds with two hydroxyl groups on adjacent carbons . These diols can further participate in various biochemical reactions.
Result of Action
The primary molecular effect of this compound’s action is the formation of an oxacyclopropane ring from a carbon-carbon double bond . This transformation can lead to significant changes in the molecular structure and properties of the target compound. On a cellular level, the effects would depend on the specific biochemical context and the nature of the target molecules.
Safety and Hazards
Trans-2-Hexene is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Trans-2-Hexene is a subject of ongoing research in various fields. For instance, its gas-phase reactions are being studied . Further, its physical and chemical properties are being explored in more depth .
Relevant Papers There are several papers relevant to this compound. For instance, a paper discusses the gas-phase reaction between trans-2-hexenal (T2H) and chlorine atoms (Cl) . Another paper presents a flow synthesis method of (E)-2-hexenal intermediates . More papers can be found in the references.
Eigenschaften
IUPAC Name |
(E)-hex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPKRALMXUUNKS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881224 | |
| Record name | (2E)-2-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gas or Vapor, Liquid; [IUCLID], Clear colorless liquid; [MSDSonline], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Hexene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8525 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-2-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Boiling point: 67.9 °C /2-Hexene (E)/; 68.8 °C /2-Hexene (Z)/; 67.1 °C /3-Hexene (E)/; 66.4 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 0.6869 g/cu cm @ 20 °C /2-Hexene (E)/; 0.6772 g/cu cm @ 20 °C /2-Hexene (Z)/; 0.6796 g/cu cm @ 20 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
173.0 [mmHg], 150.0 [mmHg], 155.0 [mmHg], Vapor pressure= 173 mm Hg @ 25 °C | |
| Record name | Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5534 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8525 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-2-Hexene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18097 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HEXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
4050-45-7, 592-43-8, 25264-93-1 | |
| Record name | trans-2-Hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4050-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004050457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025264931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Hexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Hexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-hex-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TZ30GGG1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HEXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Melting point: -133 °C /2-Hexene (E)/; -141.1 °C /2-Hexene (Z)/; -115.4 °C /3-Hexene (E)/; -137.8 °C /3-Hexene (Z)/ | |
| Record name | HEXENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5143 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trans-2-Hexene?
A1: this compound has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, research has utilized various spectroscopic techniques to characterize this compound. For instance, fluorescence studies have investigated the weak fluorescence exhibited by this compound when excited at specific wavelengths. []
Q3: Can this compound be produced through catalytic isomerization?
A3: Yes, this compound can be produced through the isomerization of 1-hexene. This reaction is catalyzed by various systems, including H-ZSM-5 zeolite [, ], (Rh(PPh3)3SnCl3) [], and Ru3(CO)12 substituted with PPh2CH2CH2CH2PPh2. []
Q4: What is the role of boron content in the catalytic isomerization of 1-hexene to this compound using B-MCM-41?
A4: Studies on B-MCM-41 catalysts revealed that the boron content within the framework influences the selectivity ratios of cis-2-hexene to this compound and 2-hexene to 3-hexene during 1-hexene isomerization. []
Q5: How does the presence of this compound affect the hydrogenation of other alkenes on platinum oxide catalysts?
A6: Studies revealed that at 60°C, the presence of this compound significantly inhibits the hydrogenation of 2-hexene but does not inhibit the isomerization of 2-hexene to 3-hexene. This observation suggests competitive adsorption on the catalyst surface. []
Q6: Can this compound undergo epoxidation, and what catalysts are effective for this reaction?
A7: Yes, this compound can undergo epoxidation. Research highlights the efficacy of titanium dioxide powder under photoirradiation [], vanadium sulfate immobilized on mesoporous MCM-41 [], and modified titanium content in titanosilicates mesoporous molecular sieves MCM-41 [] for catalyzing this reaction.
Q7: Have computational methods been employed to study the epoxidation of this compound?
A8: Yes, density functional theory (DFT) studies have been conducted to investigate the mechanism of this compound epoxidation. These studies provided insights into transition state geometries, activation energies, and the influence of factors like confinement effects within zeolite catalysts. []
Q8: Can you provide an example of a computational study that examined the reactivity of this compound with a specific reagent?
A9: A DFT study investigated the kinetics of this compound epoxidation by dimethyldioxirane (DMDO). The calculations supported a concerted, electrophilic mechanism with a spiro transition state. []
Q9: How does the location of the double bond in hexene isomers influence their reactivity?
A11: Experimental studies on the autoignition of trans-hexene isomers (1-hexene, this compound, and trans-3-hexene) demonstrated that the location of the carbon-carbon double bond significantly affects their ignition delay times and the distribution of intermediate species formed during combustion. []
Q10: What analytical techniques are commonly used to study reactions involving this compound?
A12: Researchers often utilize techniques like gas chromatography (GC) coupled with mass spectrometry (GC-MS) [] and flame ionization detection (FID) [] to analyze the products formed in reactions involving this compound. These techniques enable the identification and quantification of different isomers and reaction intermediates.
Q11: Is there any research on the biodegradability of this compound under anaerobic conditions?
A13: Studies have explored the biodegradability of various hydrocarbons under methanogenic conditions. Research indicates that this compound was not methanogenically degraded in enrichment cultures inoculated with sewage sludge or sediment samples, suggesting its potential persistence in anaerobic environments. []
Q12: Has this compound been investigated in the context of aroma compound analysis?
A14: Yes, this compound-1-ol, a related compound, has been identified as a significant aroma compound in grapefruit juice using solid-phase microextraction and GC-olfactometry. [] Another study highlighted its presence in grapes grown under specific canopy shapes. []
Q13: Are there examples of this compound being incorporated into larger molecules for specific applications?
A15: Yes, this compound-1,6-diol serves as a building block in the total synthesis of complex molecules like methyl t-5,c-8,c-11,c-14- and c-5,c-8,c-11,t-14-eicosatetraenoate and t-2,c-5,c-8,c-11,c-14-eicosapentaenoic acid. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bismuth subgallate [inci]](/img/structure/B7798571.png)
![2-[[2-[[2-[[(2S)-2-azaniumylpropanoyl]amino]acetyl]amino]acetyl]amino]acetate](/img/structure/B7798589.png)


![1-Bromo-4-[2-phenylvinyl]benzene](/img/structure/B7798611.png)

![2,3,4,5,6,7,8,9,11,12-Decaborabicyclo[8.1.1]dodecane-1,10-dicarboxylic acid](/img/structure/B7798621.png)




